Flavopiridol - 146426-40-6

Flavopiridol

Catalog Number: EVT-253424
CAS Number: 146426-40-6
Molecular Formula: C21H20ClNO5
Molecular Weight: 401.8 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Flavopiridol [(−)-cis-5,7-dihydroxy-2-(2-chlorophenyl)-8-[4-(3-hydroxy-1-methyl)-piperidinyl]-4H-benzopyran-4-one] is a semisynthetic flavone derived from the alkaloid rohitukine, a natural product found in the stem bark of the Indian tree Dysoxylum binectariferum. [, ] It is classified as a cyclin-dependent kinase (CDK) inhibitor and has been extensively studied for its potential as an antitumor agent. [, ] Flavopiridol exhibits a broad spectrum of activity in various tumor cell lines and xenograft models, primarily by inducing cell cycle arrest and apoptosis. [, , ] It is noteworthy for its ability to kill noncycling tumor cells, unlike many other chemotherapeutic agents. [, ]

Future Directions
  • Optimizing Dosing Schedules: Further research is needed to determine optimal dosing schedules and routes of administration to maximize its efficacy while minimizing toxicities. []

Rohitukine

  • Compound Description: Rohitukine is a natural alkaloid isolated from the Indian tree Dysoxylum binectariferum. It serves as a structural basis for the synthetic development of Flavopiridol. []

Docetaxel

  • Compound Description: Docetaxel is a chemotherapy medication used to treat various types of cancer. It is a microtubule stabilizer, which disrupts the normal function of microtubules in cell division. []
  • Relevance: Research has shown that Flavopiridol enhances the antitumor activity of Docetaxel by promoting apoptosis in a sequence-dependent manner. This synergistic effect was observed when Docetaxel was administered before Flavopiridol. []

Paclitaxel

  • Compound Description: Paclitaxel is another chemotherapy medication classified as a taxane. Like Docetaxel, it is a microtubule-stabilizing agent that disrupts cell division. [, ]
  • Relevance: Similar to Docetaxel, Flavopiridol demonstrates a synergistic effect with Paclitaxel in inducing apoptosis in cancer cells. This sequence-specific enhancement was observed when Paclitaxel preceded Flavopiridol. [, ]

1-β-D-Arabinofuranosylcytosine (ara-C)

  • Compound Description: ara-C is a chemotherapy medication used primarily in the treatment of acute myeloid leukemia (AML) and acute lymphoblastic leukemia (ALL). It acts as an antimetabolite, interfering with DNA synthesis and repair. []
  • Relevance: Flavopiridol exhibits sequence-dependent synergy with ara-C, whereby pretreatment with Flavopiridol sensitizes leukemic cells to the subsequent cytotoxic effects of ara-C. This approach is based on the concept of timed sequential therapy, aiming to enhance the efficacy of cycle-dependent antileukemic agents. []

Mitoxantrone

  • Compound Description: Mitoxantrone is an antineoplastic agent used in the treatment of various cancers, including leukemia. It works by interfering with DNA synthesis and repair by poisoning topoisomerase II. []
  • Relevance: In combination with ara-C, Flavopiridol has been investigated in a timed sequential therapy regimen, where Flavopiridol is administered first, followed by ara-C and Mitoxantrone. This strategy aims to exploit drug-induced changes in leukemia cell growth kinetics to enhance treatment response. []
  • Compound Description: SAHA is a histone deacetylase inhibitor used in the treatment of cutaneous T-cell lymphoma. []
  • Relevance: Flavopiridol exhibits synergistic interactions with Vorinostat in breast cancer cells. The combination treatment enhances cell killing in a greater than additive fashion, partly attributed to the inhibition of AKT and ERK1/2 function. This inhibition leads to reduced expression of multiple inhibitors of both extrinsic and intrinsic apoptosis pathways. []

Caffeine

  • Compound Description: Caffeine is a central nervous system stimulant. It is structurally similar to Flavopiridol, particularly in the context of Glycogen Phosphorylase inhibition. []
  • Relevance: Similar to Flavopiridol, Caffeine acts as a Glycogen Phosphorylase inhibitor. Both compounds bind at the allosteric inhibitor site of Glycogen Phosphorylase, with Caffeine's inhibitory action mimicking that of Flavopiridol. [] Notably, the inhibitory effect of Flavopiridol on Glycogen Phosphorylase is synergistic with glucose, similar to caffeine's mechanism of action. []

des-Chloro-Flavopiridol

  • Compound Description: des-Chloro-Flavopiridol is a Flavopiridol analog that lacks the chlorine atom. This structural difference highlights the distinct interactions of Flavopiridol with different enzymes. []
  • Relevance: While Flavopiridol interacts with Glycogen Phosphorylase through a distinct mode involving intercalation between aromatic rings, des-Chloro-Flavopiridol exhibits a different binding mechanism with CDK2. This contrast illustrates how subtle structural variations can significantly influence a compound's binding properties and target selectivity. []

Ethidium Bromide

  • Compound Description: Ethidium Bromide is a fluorescent dye commonly used as a DNA intercalator in molecular biology laboratories. []
  • Relevance: Ethidium Bromide served as a reference compound in studies investigating Flavopiridol's interaction with DNA. The binding affinity of Flavopiridol to genomic DNA was found to be comparable to that of Ethidium Bromide, suggesting a potential mechanism for Flavopiridol's cytotoxicity in noncycling cancer cells. []

Hoechst 33258

  • Compound Description: Hoechst 33258 is a fluorescent dye that binds to the minor groove of DNA. It is frequently employed in fluorescence microscopy for DNA visualization and cell cycle analysis. []
  • Relevance: Similar to Ethidium Bromide, Hoechst 33258 was used as a reference compound to assess Flavopiridol's DNA binding properties. The observation that Flavopiridol binds to genomic DNA to a similar extent as Hoechst 33258 provides further support for Flavopiridol's potential interaction with DNA as a contributing factor to its cytotoxic effects. []

Doxorubicin

  • Compound Description: Doxorubicin is a chemotherapy medication commonly used in the treatment of a wide range of cancers. [, ]
  • Relevance: Doxorubicin served as a reference compound to compare the DNA binding characteristics of Flavopiridol. The equilibrium dissociation constant of the Flavopiridol-DNA complex was found to be within the same range as that observed for the binding of Doxorubicin to DNA. This similarity in binding affinity suggests a potential mechanism by which Flavopiridol, like Doxorubicin, could exert cytotoxic effects by interacting with DNA. [] Additionally, the sequence-specific synergy observed when Flavopiridol is administered after Doxorubicin highlights the importance of scheduling in optimizing therapeutic efficacy. []

Pyrazoloacridine

  • Compound Description: Pyrazoloacridine is a class of DNA intercalators known for their antitumor activity. []
  • Relevance: Pyrazoloacridine compounds were used as reference agents to compare the DNA binding properties of Flavopiridol. The observation that the equilibrium dissociation constant of the Flavopiridol-DNA complex falls within the same range as that of Pyrazoloacridine binding to DNA supports the possibility of Flavopiridol acting as a DNA intercalator, potentially contributing to its cytotoxic effects. []
Synthesis Analysis

The synthesis of flavopiridol involves multiple steps, typically around seven reactions. The initial step includes the reaction of 2′,6′-dihydroxyacetophenone with two equivalents of 2-chlorobenzoyl chloride in the presence of a catalytic amount of dimethylaminopyridine in pyridine. This step yields 2′,6′-di(2-chlorobenzoyl)acetophenone, which undergoes further transformations including a Baker-Venkataraman rearrangement to produce flavone derivatives. Subsequent nitration and reduction steps lead to the final product, flavopiridol .

Technical Details

  • Starting Material: 2′,6′-dihydroxyacetophenone
  • Key Reagents: 2-chlorobenzoyl chloride, dimethylaminopyridine, nitric acid
  • Yield: High yields are reported for several steps, particularly in the formation of intermediates.
  • Final Product: Flavopiridol (C21H21ClN2O5) with a molecular weight of 401.84 g/mol.
Molecular Structure Analysis

Flavopiridol features a complex molecular structure characterized by its flavone nucleus and a unique D-ring containing a 3-hydroxy-1-methylpiperidinyl group, which is essential for its biological activity. The crystal structure has been analyzed in complex with cyclin-dependent kinase 2, revealing that it binds effectively to the ATP-binding site of the enzyme .

Structural Data

  • Molecular Formula: C21H21ClN2O5
  • Melting Point: Ranges from 186 °C to 190 °C
  • Solubility: Poorly soluble in water; soluble in organic solvents like ethanol and dimethyl sulfoxide.
Chemical Reactions Analysis

Flavopiridol participates in various chemical reactions primarily as an inhibitor of cyclin-dependent kinases. Its mechanism involves binding to the ATP-binding site of these kinases, thereby preventing phosphorylation events that are crucial for cell cycle progression. The compound's structural modifications can lead to variations in its inhibitory potency against different CDKs .

Key Reactions

  • Inhibition of CDKs: Flavopiridol effectively inhibits phosphorylation by competing with ATP.
  • Cell Cycle Arrest: Induces G1 phase arrest in cancer cells by downregulating cyclins D1 and D3.
Mechanism of Action

Flavopiridol exerts its pharmacological effects primarily through the inhibition of cyclin-dependent kinases. By binding to these kinases, it disrupts their function, leading to cell cycle arrest and apoptosis in cancer cells. The compound has been shown to activate apoptotic pathways and inhibit anti-apoptotic proteins such as Bcl-2 and Mcl-1 .

Process Overview

  1. Binding: Flavopiridol binds to the ATP-binding pocket of cyclin-dependent kinases.
  2. Inhibition: This binding prevents ATP from interacting with the kinase.
  3. Cell Cycle Arrest: Results in G1 phase arrest and subsequent apoptosis.
Physical and Chemical Properties Analysis

Flavopiridol exhibits several notable physical and chemical properties that influence its behavior as a therapeutic agent:

Physical Properties

  • Appearance: Typically appears as a white crystalline solid.
  • Melting Point: 186 °C - 190 °C.

Chemical Properties

  • Solubility: Minimal solubility in water; soluble in organic solvents like dimethyl sulfoxide.
  • Stability: Stable under normal laboratory conditions but may degrade under extreme pH or temperature conditions.
Applications

Flavopiridol has significant potential in cancer therapy due to its ability to inhibit cell proliferation across various tumor types. It has been extensively studied for its antitumor activity against leukemia, breast cancer, prostate cancer, and other malignancies. Clinical trials have demonstrated its efficacy in combination therapies and as a single agent .

Scientific Uses

  • Antitumor Agent: Used in clinical trials for treating various cancers.
  • Research Tool: Employed in studies investigating cell cycle regulation and apoptosis.
Introduction

Historical Context and Discovery of Flavopiridol

Flavopiridol (alvocidib, NSC 649890) emerged in the early 1990s as the first cyclin-dependent kinase (CDK) inhibitor to enter human clinical trials, marking a paradigm shift in targeted cancer therapeutics. Its development followed the isolation of the precursor alkaloid rohitukine from Indian medicinal trees, which exhibited intriguing biological properties. By 1994, flavopiridol was undergoing clinical evaluation for hematologic malignancies, particularly chronic lymphocytic leukemia (CLL) and acute myeloid leukemia (AML), owing to its potent in vitro pro-apoptotic effects against malignant B-cells [3] [10]. A landmark achievement occurred when flavopiridol gained orphan drug designation from the FDA for CLL treatment, validating CDK inhibition as a viable anticancer strategy. Its discovery catalyzed research into kinase inhibitors, positioning flavopiridol as a foundational molecule in the evolution of targeted cancer therapies [3] [4] [10].

Natural Product Derivation and Semi-Synthetic Development

Rohitukine as a Precursor Alkaloid

Rohitukine, a chromone alkaloid featuring a benzopyran scaffold fused with a piperidine ring, serves as the exclusive natural precursor for flavopiridol synthesis. This bioactive compound exhibits intrinsic anti-inflammatory and immunomodulatory properties, though its significance escalated due to its structural utility for anticancer drug design [1] [9]. Chemically, rohitukine contains both phenolic and basic nitrogen groups, enabling diverse chemical modifications. Semi-synthetic conversion to flavopiridol involves a 7-step chemical process that introduces critical pharmacophores, including a chlorinated phenyl ring and a 3-hydroxy-1-methylpiperidinyl group (D-ring). This D-ring is indispensable for CDK-binding affinity; its absence in structurally similar flavonoids like quercetin results in negligible kinase inhibition [3] [4] [9]. The synthesis preserves rohitukine’s core chromone structure while optimizing solubility and target specificity, yielding flavopiridol as a yellow crystalline solid (molecular formula: C₂₁H₂₀ClNO₅; MW: 401.84 g/mol) soluble in organic solvents but poorly aqueous [3] [4].

Phylogenetic Sources: Dysoxylum binectariferum and Related Species

Rohitukine occurs naturally in only four plant species globally, primarily within the Meliaceae family:

  • Dysoxylum binectariferum (stem bark, leaves)
  • Amoora rohituka (stem, leaves)Two Rubiaceae species—Schumanniophyton magnificum and S. problematicum—also produce trace amounts [1] [5] [9].

D. binectariferum (Himalayan mahogany) represents the most significant source, with rohitukine concentration varying geographically across India’s Western Ghats:

  • Central-southern populations (e.g., Jog Falls): Highest yield (up to 1.28% in bark, 0.58% in leaves)
  • Northern/Northeastern populations (e.g., Phasighat): Minimal yield (~0.06%) [2] [5].

Notably, leaves contain comparable or higher alkaloid levels than bark, suggesting sustainable harvesting alternatives to destructive bark extraction [2] [5].

Table 1: Rohitukine Sources and Yields

SourceTissueRohitukine YieldKey Locality
D. binectariferumBarkUp to 1.28%Jog Falls, India
D. binectariferumLeavesUp to 0.58%Jog Falls, India
D. binectariferumBark/Leaves~0.06%Phasighat, India
A. rohitukaStemVariableCentral Western Ghats
Endophytic fungi*Mycelium192–360 µg/100gHost-associated strains

Endophytic fungi—including *Fusarium oxysporum and Gibberella fujikuroi—isolated from D. binectariferum and A. rohituka produce rohitukine independently in culture. Yields decline over subculturing, suggesting epigenetic or genetic regulation of biosynthesis [1] [9].

Role in the Evolution of Cyclin-Dependent Kinase (CDK) Inhibitors

Flavopiridol’s significance lies in its broad-spectrum CDK inhibition, targeting CDK1, CDK2, CDK4, CDK6, CDK7, and CDK9 with nanomolar affinity. It operates via ATP-competitive binding, directly inhibiting cell-cycle progression (CDK1/2/4/6) and transcriptional regulation (CDK7/9) [3] [4] [10]. Mechanistically:

  • Cell-cycle arrest: Suppresses CDK1/2/4/6, inducing G₁/S or G₂/M phase arrest via impaired retinoblastoma (Rb) protein phosphorylation and E2F transcription factor sequestration [3] [6].
  • Transcriptional inhibition: Blocks CDK9-mediated phosphorylation of RNA polymerase II, reducing short-lived oncoproteins like Mcl-1 and cyclin D1, crucial for cancer cell survival [3] [10].
  • Apoptosis induction: Downregulates anti-apoptotic Bcl-xL and survivin while upregulating Bcl-xs, activating caspase-dependent/independent death pathways even in quiescent cells [6] [10].

Table 2: Flavopiridol and Next-Generation CDK Inhibitors

InhibitorPrimary CDK TargetsDevelopment StatusDistinguishing Features
Flavopiridol1,2,4,6,7,9Approved (orphan CLL)First-in-class; pan-CDK inhibition
Dinaciclib1,2,5,9Phase III trials10-fold higher selectivity than flavopiridol
P-276-00*1,4,9Phase II trialsRohitukine derivative; improved potency
Seliciclib1,2,5,7Phase II (terminated)Limited efficacy in solid tumors

*P-276-00 is a direct rohitukine derivative optimized for CDK selectivity [5] [10].

Flavopiridol’s clinical limitations—including narrow therapeutic windows and toxicity—prompted second-generation inhibitors like dinaciclib (CDK1/2/5/9 inhibitor) with enhanced selectivity. Nevertheless, flavopiridol established the pharmacologic feasibility of targeting CDKs, particularly demonstrating that transcriptional inhibition (via CDK9 blockade) is lethal to malignancies dependent on short-lived survival proteins [7] [10]. Its legacy persists in combinatorial approaches and structure-activity models for novel CDK inhibitors.

Compound Names Mentioned: Flavopiridol, Rohitukine, P-276-00, IIIM-290, Dinaciclib, Alvocidib.

Properties

CAS Number

146426-40-6

Product Name

Flavopiridol

IUPAC Name

2-(2-chlorophenyl)-5,7-dihydroxy-8-[(3S,4R)-3-hydroxy-1-methylpiperidin-4-yl]chromen-4-one

Molecular Formula

C21H20ClNO5

Molecular Weight

401.8 g/mol

InChI

InChI=1S/C21H20ClNO5/c1-23-7-6-12(17(27)10-23)19-14(24)8-15(25)20-16(26)9-18(28-21(19)20)11-4-2-3-5-13(11)22/h2-5,8-9,12,17,24-25,27H,6-7,10H2,1H3/t12-,17+/m0/s1

InChI Key

BIIVYFLTOXDAOV-YVEFUNNKSA-N

SMILES

CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O

Synonyms

(-)cis-5,7-dihydroxy-2-(2-chlorophenyl)-8-(4-(3-hydroxy-1-methyl)piperidinyl)-4H-1-benzopyran-4-one
alvocidib
flavopiridol
HMR 1275
L 868275
L-868275
L86-8275

Canonical SMILES

CN1CCC(C(C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O

Isomeric SMILES

CN1CC[C@@H]([C@@H](C1)O)C2=C(C=C(C3=C2OC(=CC3=O)C4=CC=CC=C4Cl)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.